molecular formula C22H31N5O B2625018 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797401-12-7

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2625018
CAS No.: 1797401-12-7
M. Wt: 381.524
InChI Key: GLPDRXYBZOVZDX-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure that includes a tert-butyl group, a phenyl ring, a pyridazinyl group, and a piperidinyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridazinyl-piperidine intermediate: This step involves the reaction of 6-methylpyridazine with piperidine under specific conditions to form the intermediate.

    Coupling with tert-butylphenyl isocyanate: The intermediate is then reacted with tert-butylphenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates.

    Solvent selection: Choosing appropriate solvents to enhance reaction efficiency.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.

    Pathways: The compound could influence signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the pyridazinyl group, which may affect its biological activity.

    1-(4-(Tert-butyl)phenyl)-3-((1-(pyridazin-3-yl)piperidin-4-yl)methyl)urea: Similar structure but without the methyl group on the pyridazine ring.

Uniqueness

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-16-5-10-20(26-25-16)27-13-11-17(12-14-27)15-23-21(28)24-19-8-6-18(7-9-19)22(2,3)4/h5-10,17H,11-15H2,1-4H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPDRXYBZOVZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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